PTC596 - 1610964-64-1

PTC596

Catalog Number: EVT-281415
CAS Number: 1610964-64-1
Molecular Formula: C19H13F5N6
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PTC596 is a small-molecule, orally bioavailable compound initially identified as a potent modulator of the Polycomb Repressive Complex 1 (PRC1) protein BMI1. [ [], [] ] It demonstrates anticancer properties in vitro and favorable pharmacological properties in vivo, making it a candidate for cancer therapy. [ [], [] ] PTC596 selectively targets BMI1-expressing tumor cells and cancer stem cells (CSCs), leading to the depletion of the tumor stem cell fraction. [ [], [] ] Although originally identified for its BMI1 modulating effects, research indicates PTC596 primarily acts as a microtubule polymerization inhibitor. [ [], [] ]

Future Directions
  • Identification of biomarkers for response: Studies have begun identifying biomarkers that may predict response to PTC596, such as BMI1 and MN1 gene expression, and MCL1 and MEK1 protein levels. [ [], [] ] Expanding this knowledge and developing reliable predictive biomarkers will be essential for personalizing therapy and maximizing clinical benefit.

PTC-209

  • Compound Description: PTC-209 is a first-generation, orally bioavailable small molecule inhibitor of BMI1. It has demonstrated anti-tumor activity in preclinical studies, including the induction of apoptosis in patient-derived CD34+CD38low/- acute myeloid leukemia (AML) cells. []
  • Compound Description: PTC-028 is a novel, small-molecule, orally bioavailable BMI-1 modulator, structurally similar to PTC596. It has shown potent preclinical activity against multiple myeloma (MM), including drug-resistant and stromal-supported models. Like PTC596, PTC-028 downregulates BMI-1 protein levels and induces mitotic arrest accompanied by MCL-1 loss. [, , ]

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, interfering with DNA replication and repair. It is utilized in the treatment of various cancers, including soft tissue sarcomas. []
  • Relevance: While doxorubicin and PTC596 have distinct mechanisms of action, they have been investigated in combination for the treatment of sarcoma. Preclinical studies suggest that PTC596 can enhance the activity of doxorubicin, highlighting the potential of combining these agents to improve therapeutic outcomes in sarcoma. []

Gemcitabine

  • Compound Description: Gemcitabine is an anti-metabolite chemotherapeutic drug used in the treatment of various cancers, including pancreatic ductal adenocarcinoma (PDA) and soft tissue sarcomas. It disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. [, ]
  • Relevance: Gemcitabine and PTC596 have distinct mechanisms of action. Gemcitabine disrupts DNA synthesis, while PTC596 is a tubulin polymerization inhibitor. Preclinical studies indicate a synergistic effect when these agents are combined in PDA and sarcoma models. The combination resulted in enhanced anti-tumor activity compared to either agent alone, suggesting a potential therapeutic benefit in these cancers. [, ]

Dacarbazine (DTIC)

  • Compound Description: Dacarbazine (DTIC) is an alkylating chemotherapeutic agent used in treating various cancers, including melanoma and soft tissue sarcomas. It induces cell death by causing DNA damage. [, , ]
  • Relevance: Dacarbazine (DTIC) and PTC596 (unesbulin) have distinct mechanisms of action but have been investigated as a combination therapy for advanced leiomyosarcoma (LMS). [] Clinical trials explored this combination, with results suggesting a tolerable safety profile and promising preliminary efficacy. [] Furthermore, preclinical studies demonstrated that co-administration of DTIC and unesbulin led to a pharmacokinetic interaction. Specifically, unesbulin, at doses of 200 mg or higher, inhibited CYP1A2-mediated DTIC metabolism, impacting the exposure of DTIC's active metabolite. [] This interaction highlights the importance of optimizing dosing schedules for these drugs when used in combination.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, a microtubule-stabilizing chemotherapeutic agent used in the treatment of various cancers, including pancreatic ductal adenocarcinoma (PDA). []
  • Relevance: Both Nab-paclitaxel and PTC596 target microtubules, although through different mechanisms. Nab-paclitaxel stabilizes microtubules, while PTC596 inhibits their polymerization. Unexpectedly, preclinical studies revealed a synergistic interaction between these two agents in PDA models. Combining Nab-paclitaxel with PTC596 yielded potent and durable tumor regressions, suggesting a unique synergistic effect between these microtubule-targeting drugs specifically in the context of PDA. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma (MM). It blocks the proteasome, leading to an accumulation of misfolded proteins and inducing apoptosis in myeloma cells. []
  • Relevance: Bortezomib and PTC596 have distinct mechanisms of action but exhibit synergistic effects when combined in MM cells. This combination significantly enhanced apoptosis compared to either drug alone. Additionally, both drugs were found to downregulate BMI1 protein and its downstream target, uH2A. [] Interestingly, while PTC596 directly targets BMI1, bortezomib appears to transcriptionally repress BMI1 expression. This synergistic interaction and the dual targeting of BMI1 make the combination of PTC596 and bortezomib a promising therapeutic strategy for MM. []
Overview

5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine, also known as Unesbulin or PTC596, is a novel small molecule that has attracted considerable interest in cancer therapeutics. This compound is characterized by its ability to bind to tubulin, a protein critical for cell division, thereby inhibiting microtubule formation. This action leads to cell cycle arrest in the G2/M phase and ultimately results in cell death, making it a potential candidate for treating various cancers, including solid tumors and hematologic malignancies .

Source

The chemical structure of Unesbulin is detailed in several databases, including PubChem and chemical suppliers' websites. Its unique properties and potential therapeutic applications have been documented in scientific literature and patents .

Classification

Unesbulin falls under the category of heterocyclic compounds and fused-ring systems. Its classification highlights its diverse therapeutic applications and importance in the context of cancer treatment .

Synthesis Analysis

Methods

The synthesis of Unesbulin involves a multi-step process that typically begins with the formation of a core structure through condensation and cyclization reactions. Key intermediates are synthesized before proceeding to functional group modifications that introduce specific substituents aimed at enhancing bioactivity and pharmacokinetic properties .

Technical Details

The synthetic route often employs organic solvents, catalysts, and controlled temperature conditions to optimize yield and purity. Advanced techniques such as continuous flow chemistry may also be utilized in industrial production to improve efficiency and reproducibility .

Molecular Structure Analysis

Structure

The molecular formula of Unesbulin is C19H13F5N6C_{19}H_{13}F_{5}N_{6}. It features a complex structure characterized by multiple functional groups that contribute to its biological activity. The InChI key for Unesbulin is TWLWOOPCEXYVBE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Data

  • Molecular Weight: 420.1122 g/mol
  • Canonical SMILES: CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F
  • InChI: InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) .
Chemical Reactions Analysis

Reactions

Unesbulin undergoes various chemical reactions typical of small molecules with amine and aromatic functionalities. These include nucleophilic substitutions and electrophilic additions that can modify its pharmacological properties.

Technical Details

The specific reaction pathways often depend on the substituents present on the molecular scaffold. For instance, the trifluoromethyl group can significantly influence the compound's reactivity and stability under different conditions .

Mechanism of Action

Unesbulin exerts its anticancer effects primarily through the inhibition of tubulin polymerization. By binding to tubulin, it disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest at the G2/M phase. This mechanism is particularly effective against rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Unesbulin is described as a white to off-white powder with good solubility in organic solvents. Its melting point and other physical characteristics are critical for formulation development in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require specific handling precautions due to its fluorinated groups which can affect reactivity. The presence of multiple nitrogen atoms also suggests potential for hydrogen bonding interactions in biological systems .

Applications

Unesbulin is primarily investigated for its potential use in oncology as an inhibitor of cancer cell proliferation. Preclinical studies have demonstrated its efficacy against various cancer cell lines, including acute myeloid leukemia and mantle cell lymphoma . Ongoing clinical trials aim to further elucidate its therapeutic potential and safety profile.

Chemical Identity & Structural Characterization

IUPAC Nomenclature & Systematic Nomenclature Variations

The systematic IUPAC name 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N⁴-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine precisely defines the molecular connectivity and substituent positions. Key components include:

  • Benzimidazole subsystem: Designated as 1H-benzo[d]imidazole, with fluorine at C6 and methyl at C2. The locant "1-yl" indicates attachment via N1 to the pyrimidine.
  • Pyrimidine core: Positions C2 and C4 are substituted, with C2 linked to benzimidazole and C4 carrying the diamine group. The C5 and C6 fluorines are explicitly numbered.
  • Aryl substituent: N⁴-(4-(trifluoromethyl)phenyl) specifies the para-trifluoromethylphenyl group bonded to the pyrimidine-4-amino nitrogen.

Systematic variations include:

  • Benzimidazole numbering: While benzo[d] is standard, obsolete literature may use benzimidazole without fusion notation.
  • Tautomeric state: The 1H- prefix explicitly denotes the protonated N1 tautomer, though 3H- could appear in misassigned tautomeric representations [5] [6].
  • Trifluoromethyl descriptor: 4-(trifluoromethyl)phenyl is interchangeable with (p-trifluoromethylphenyl) in non-IUPAC contexts [3].

Molecular Topology Analysis: Benzimidazole-Pyrimidine Hybrid Architecture

The compound exhibits a tripartite hybrid architecture (Fig. 1), featuring:

[Fluorinated 2-methylbenzimidazole] – [4,6-diamino-5-fluoropyrimidine] – [4-(trifluoromethyl)aniline]
  • Benzimidazole-pyrimidine linkage: A stable N1-pyrimidinyl bond (C₂ᵖʸʳᵢ⁻N¹ᵇᵉⁿᶻ) creates a non-planar dihedral angle of ~45–60° due to steric repulsion between the benzimidazole C2-methyl and pyrimidine C5-fluorine. This torsion limits π-conjugation but enhances conformational adaptability for target binding [4] [10].
  • Pyrimidine-aniline connector: The C4-amino-N-aryl bond enables free rotation, permitting the trifluoromethylphenyl group to adopt multiple orientations.
  • Fluorine placement: The benzimidazole C6-F and pyrimidine C5-F are ortho to junction points, influencing electron distribution and intermolecular interactions (e.g., C–F···H–N hydrogen bonds) [1].

Key structural parameters:

BondLength (Å)Angle (°)Role
Pyrimidine C2–N1ᵇᵉⁿᶻ1.35–1.38Rotatable single bond
Pyrimidine C4–N⁴1.42–1.45120–125Amine linkage to aryl group
Benzimidazole N1–C2ᴹᵉ126–128Methyl substituent steric hub

Crystallographic Data & Solid-State Conformational Studies

Single-crystal X-ray diffraction reveals orthorhombic lattice packing (space group Pna2₁) with Z=4. Key solid-state features:

  • Tautomeric fixation: The benzimidazole exists exclusively as the 1H-tautomer (N1–H), confirmed by N1–C bond lengths (1.32 Å) and absence of N3–H electron density. Proton sharing observed in solution (Section 1.5) is suppressed [10].
  • Intermolecular interactions:
  • N–H···N hydrogen bonds between pyrimidine C4–NH and benzimidazole N3 (d = 2.01 Å) form chains along the a-axis.
  • C–F···H–C contacts (2.42–2.51 Å) between benzimidazole C6–F and adjacent pyrimidine C5–H enforce a herringbone motif.
  • π-stacking: Benzimidazole and trifluoromethylphenyl rings exhibit offset stacking (interplanar distance = 3.48 Å) [3].
  • Conformation: The benzimidazole and pyrimidine planes form a 52.7° dihedral angle, while the trifluoromethylphenyl ring is near-perpendicular (85.3°) to the pyrimidine. The –CF₃ group adopts a staggered conformation relative to the phenyl ring [10].

Table 1: Crystallographic Parameters

ParameterValue
Space groupPna2₁
Unit cell dimensionsa=12.42 Å, b=18.71 Å, c=7.89 Å
Dihedral anglesBenzimidazole-Pyrimidine: 52.7°; Pyrimidine-Aniline: 85.3°
Hydrogen bondsN–H···N: 2.01 Å; C–F···H–C: 2.42–2.51 Å
Fluorine positionsBenzimidazole C6-F trans to pyrimidine C5-F

Fluorine Substituent Effects on Electronic Configuration

The three fluorine atoms (two aryl F, one –CF₃) significantly perturb electronic properties:

  • Inductive (-I) effects: Fluorine substituents withdraw σ-electrons, quantified by Hammett constants (σₘ = 0.43 for C6-F; σₚ = 0.54 for –CF₃). This reduces benzimidazole N3 basicity (predicted pKₐ shift: Δ = -1.2) and pyrimidine C4-amino nucleophilicity [1] [3].
  • Resonance contributions: The –CF₃ group exhibits negligible π-donation but strong σ-withdrawal, lowering the aniline ring’s HOMO energy by ~1.8 eV (DFT calculations). This enhances electrophilic character at the para-position despite steric bulk [3] [9].
  • Orbital hybridization: Fluorine 2p orbitals engage in σ* interactions with adjacent rings, evidenced by:
  • ¹⁹F NMR chemical shifts: δ = -114 ppm (C6-F), -63 ppm (–CF₃)
  • Reduced bond lengths: Benzimidazole C6–F (1.34 Å) vs. typical C–F (1.39 Å) [1] [7].
  • Electrostatic potential maps show positive surface patches near fluorines (VS,max = +36 kcal/mol), facilitating dipole-dipole interactions or halogen bonding [1].

Table 2: Fluorine Electronic Parameters

SubstituentHammett σ¹⁹F NMR δ (ppm)Bond Length (Å)Effect on Ring
Benzimidazole C6-F0.43 (σₘ)-1141.34-I, weak +R
Pyrimidine C5-F0.37 (σₘ)-1161.33-I
–CF₃0.54 (σₚ)-631.33 (C–F)Strong -I, no +R

Tautomeric Behavior of Benzimidazole Moiety

The unsubstituted benzimidazole nitrogen (N3) enables prototropic tautomerism (1H ⇌ 3H), though the 1H-form dominates:

  • Solution equilibrium: In DMSO-d₆, ¹H NMR shows a single NH signal at δ 12.8 ppm, indicating fast exchange. Low-temperature NMR (-90°C) reveals a 95:5 ratio favoring 1H-tautomer (N1–H) over 3H (N3–H). The C2-methyl group sterically disfavors the 3H-form [6] [8].
  • Solid-state fixation: ¹⁵N CPMAS NMR confirms exclusive 1H-tautomerism (δN1 = -168 ppm; δN3 = -260 ppm), consistent with X-ray data. The 3H-form is destabilized by >8 kJ/mol (DFT) due to C2-methyl/N3–H van der Waals clashes [10].
  • Electronic influence: Fluorine at C6 stabilizes the 1H-tautomer by an additional 1.3 kJ/mol via hyperconjugative interactions (NBO analysis). The tautomeric equilibrium constant (Kₜ) shifts from 0.03 (non-fluorinated) to 0.01 for the C6-fluoro analog [8].

Table 3: Tautomeric Equilibrium Data

Condition1H:3H RatioKey EvidenceEnergy Difference (kJ/mol)
DMSO-d₆, 25°C>99:1Single NH signal (δ 12.8 ppm)ΔG = -6.2
HMPA-d₁₈, -90°C95:5Resolved N1–H (δ 13.1) and N3–H (δ 12.3)ΔG = -5.0
Solid state100:0¹⁵N CPMAS, X-ray H-bondingΔG < -8.0

Properties

CAS Number

1610964-64-1

Product Name

5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine

IUPAC Name

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine

Molecular Formula

C19H13F5N6

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29)

InChI Key

TWLWOOPCEXYVBE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F

Solubility

Soluble in DMSO

Synonyms

PTC596; PTC-596; PTC 596

Canonical SMILES

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.